2,4-Dichlorophenyl isocyanate

Description

The exact mass of the compound 2,4-Dichlorophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichlorophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichlorophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

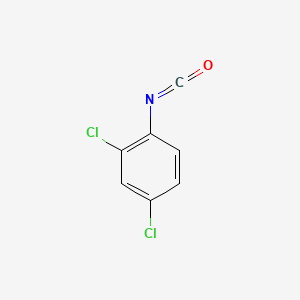

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBJNSPBWLCTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074563 | |

| Record name | Benzene, 2,4-dichloro-1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-57-9 | |

| Record name | 2,4-Dichlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dichlorophenyl isocyanate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichlorophenyl Isocyanate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2,4-Dichlorophenyl isocyanate (DCPI), a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts. It delves into the causal relationships between DCPI's structure, its chemical reactivity, and its practical applications, ensuring a comprehensive understanding grounded in scientific integrity.

Core Molecular Profile and Physicochemical Properties

2,4-Dichlorophenyl isocyanate is an aromatic organic compound distinguished by an isocyanate functional group (-N=C=O) attached to a dichlorinated benzene ring.[1][2] This substitution pattern is not merely an identifying feature; the two chlorine atoms act as powerful electron-withdrawing groups, which significantly enhances the electrophilic character of the isocyanate carbon. This heightened reactivity is the cornerstone of its utility in chemical synthesis.[2]

The compound typically appears as a colorless to pale yellow liquid or a white to light orange solid, depending on purity and ambient temperature, and possesses a characteristic pungent odor.[1] Its physical state is dictated by its melting point, which is in the range of 57-62 °C.[3]

Table 1: Key Physicochemical and Identification Data for 2,4-Dichlorophenyl Isocyanate

| Property | Value | Source(s) |

| CAS Number | 2612-57-9 | [3] |

| Molecular Formula | C₇H₃Cl₂NO | [1][2] |

| Molar Mass | 188.01 g/mol | [2][3] |

| Appearance | White to light yellow/orange powder, lump, or liquid | [1] |

| Melting Point | 57 - 62 °C | [3] |

| Boiling Point | 80 °C @ 1 hPa (1 mbar) | [3] |

| Solubility | Moderately soluble in organic solvents; reacts with water. | [1] |

The Heart of Reactivity: The Isocyanate Functional Group

The utility of DCPI is dominated by the chemistry of the isocyanate group. This functional group is a heterocumulene, characterized by the -N=C=O arrangement. The carbon atom is highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.

Causality of Enhanced Reactivity

The presence of two chlorine atoms on the phenyl ring is critical. Through inductive effects, they withdraw electron density from the aromatic system. This electronic pull is relayed to the isocyanate group, further polarizing the N=C and C=O bonds and increasing the partial positive charge on the central carbon atom. This makes 2,4-dichlorophenyl isocyanate significantly more reactive towards nucleophiles than unsubstituted phenyl isocyanate.[2]

Primary Nucleophilic Addition Reactions

The core reactions of DCPI involve the addition of a nucleophile containing an active hydrogen to the carbon-nitrogen double bond. These reactions are typically exothermic and proceed readily.[4][5]

-

Reaction with Amines (Urea Formation): Primary and secondary amines react rapidly with DCPI to form stable, disubstituted ureas. This is one of the most common and synthetically valuable reactions of isocyanates.

-

Reaction with Alcohols (Carbamate/Urethane Formation): Alcohols and phenols react to yield carbamates, also known as urethanes. This reaction is fundamental in the synthesis of polyurethanes when using polyols.[2]

-

Reaction with Water (Hydrolysis): DCPI reacts with water, a key consideration for handling and storage.[2][4] The initial product is an unstable carbamic acid, which rapidly decomposes to form 2,4-dichloroaniline and carbon dioxide gas.[4][5] This reaction can cause pressure buildup in sealed containers if moisture is present.[5]

Caption: Core reactivity pathways of 2,4-Dichlorophenyl Isocyanate.

Synthetic Applications in Research and Development

The predictable and efficient reactivity of DCPI makes it a valuable building block in various fields.

-

Pharmaceutical and Agrochemical Synthesis: DCPI is a key intermediate for introducing the 2,4-dichlorophenylurea moiety into molecules. This structural motif is present in numerous bioactive compounds, including herbicides and potential therapeutic agents. For instance, it is a precursor in the industrial synthesis of the antibacterial agent triclocarban.[6]

-

Polymer Science: As a monofunctional isocyanate, DCPI can be used as a chain terminator or for end-capping polymers. More broadly, the underlying chemistry is central to the production of polyurethanes and polyureas, where difunctional or polyfunctional isocyanates are employed.[2] DCPI serves as an excellent model compound for studying these polymerization reactions.

Safety, Handling, and Storage: A Self-Validating Protocol

The high reactivity of DCPI necessitates rigorous safety and handling protocols. It is classified as toxic and a strong irritant.[2][3][7] Adherence to these guidelines is not merely procedural; it is a self-validating system to ensure operator safety and reagent integrity.

Table 2: GHS Hazard Classifications for 2,4-Dichlorophenyl Isocyanate

| Hazard Statement | Classification | Source(s) |

| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled. | [3] |

| H315 | Causes skin irritation. | [3] |

| H317 | May cause an allergic skin reaction. | [3] |

| H319 | Causes serious eye irritation. | [3] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [3] |

| H335 | May cause respiratory irritation. | [3] |

Mandatory Handling Protocol

-

Ventilation: All manipulations must be performed exclusively within a certified chemical fume hood to prevent inhalation of vapors or dust.[8]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

-

Eye Protection: Chemical safety goggles are mandatory. For splash risks, a face shield should be worn over goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Natural rubber and PVC can be degraded by isocyanates and should be avoided.[5]

-

Body Protection: A lab coat is standard. For larger quantities, appropriate protective clothing should be worn to prevent skin exposure.

-

Respiratory Protection: For situations where fume hood use is not possible or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge is essential.[3]

-

-

Incompatible Materials: DCPI must be stored and handled away from water, alcohols, amines, acids, bases, and strong oxidizing agents.[5][9] Exothermic reactions can occur with these substances.[4][5]

Storage and Stability

-

Moisture Exclusion: The primary directive for storage is the strict exclusion of moisture. DCPI is moisture-sensitive and will degrade upon contact with water or moist air.[10] Store in a tightly closed container.

-

Environment: Store in a cool, dry, and well-ventilated place.[9][10] Some suppliers recommend refrigerated storage at 2-8 °C.[10]

-

Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is a best practice to prevent degradation from atmospheric moisture.

Key Experimental Methodologies

The following protocols are provided as illustrative examples of common laboratory procedures involving DCPI.

Protocol 1: Synthesis of N-(2,4-Dichlorophenyl)-N'-(propyl)urea

This protocol details a standard procedure for reacting DCPI with a primary amine.

-

Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter. Place the flask in an ice bath on a magnetic stir plate.

-

Reagent Preparation: In the flask, dissolve propylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

-

Reaction Initiation: While stirring under a nitrogen atmosphere, slowly add a solution of 2,4-Dichlorophenyl isocyanate (1.0 equivalent) in the same anhydrous solvent to the amine solution dropwise. The dropwise addition helps to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC), looking for the consumption of the starting materials. A key indicator of reaction completion is the disappearance of the isocyanate peak in the IR spectrum (approx. 2250-2275 cm⁻¹).

-

Workup and Isolation: Once the reaction is complete, the product often precipitates from the solution. The solid can be collected by vacuum filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield the pure urea derivative.

Caption: Experimental workflow for a typical urea synthesis using DCPI.

Protocol 2: Decontamination and Disposal of Waste DCPI

Small quantities of excess or waste DCPI must be neutralized before disposal.

-

Prepare Quenching Solution: In a separate flask, prepare a solution of an alcohol, such as methanol or isopropanol (at least a 10-fold molar excess), in a non-reactive solvent like toluene.[3]

-

Neutralization: In a well-ventilated fume hood, slowly and carefully add the waste DCPI or a solution of it to the stirring alcohol solution. The reaction is exothermic and will release CO₂ if any hydrolysis occurs.

-

Completion: Allow the mixture to stir for several hours to ensure the complete conversion of the isocyanate to the more stable carbamate.

-

Disposal: The resulting carbamate solution can be neutralized if necessary and then disposed of according to local, state, and federal regulations for chemical waste.[3][9]

References

-

Exposome-Explorer. MATERIAL SAFETY DATA SHEET: 3,4-Dichlorophenyl isocyanate, 99+%. [Link]

-

National Pesticide Information Center. 2,4-D Technical Fact Sheet. [Link]

-

PubChem. 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607. [Link]

- Google Patents.

-

Georganics. 2,5-DICHLOROPHENYL ISOCYANATE - Safety Data Sheet. (2011-02-04). [Link]

-

Wikipedia. 3,4-Dichlorophenyl isocyanate. [Link]

Sources

- 1. CAS 2612-57-9: 2,4-dichlorophenyl isocyanate | CymitQuimica [cymitquimica.com]

- 2. Buy 2,4-Dichlorophenyl isocyanate | 2612-57-9 [smolecule.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 3,4-Dichlorophenyl isocyanate - Wikipedia [en.wikipedia.org]

- 7. 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

A Senior Application Scientist's Guide to the Synthesis of 2,4-Dichlorophenyl Isocyanate from 2,4-Dichloroaniline

Abstract: This whitepaper provides an in-depth technical guide for the synthesis of 2,4-dichlorophenyl isocyanate, a critical intermediate in the pharmaceutical and agrochemical industries.[1] The focus is on the robust and scalable conversion of 2,4-dichloroaniline using triphosgene as a safer alternative to gaseous phosgene. We will explore the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, discuss critical safety considerations, and detail methods for product purification and characterization. This guide is intended for researchers, chemists, and process development professionals seeking a comprehensive and practical understanding of this important transformation.

Introduction

2,4-Dichlorophenyl isocyanate (2,4-DCPI) is a highly reactive organic compound whose value lies in its isocyanate functional group (-N=C=O). This moiety readily reacts with nucleophiles such as alcohols and amines, making 2,4-DCPI an essential building block for a wide range of complex molecules, including herbicides, pharmaceuticals, and specialty polymers.[1] The primary and most direct synthetic route involves the reaction of 2,4-dichloroaniline with phosgene or a phosgene equivalent.

While historically, the synthesis relied on the direct use of highly toxic gaseous phosgene, modern laboratory and industrial practices have shifted towards safer, solid phosgene surrogates.[2] Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, has emerged as the reagent of choice.[3] It offers significant advantages in handling and stoichiometry, as one molecule of triphosgene delivers three equivalents of phosgene in situ, minimizing exposure risks while maintaining high reactivity and yield.[4]

Mechanistic Rationale and Reagent Selection

The conversion of an aniline to an isocyanate via a phosgene equivalent proceeds through a well-understood, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and minimizing side-product formation.

The Mechanism:

-

Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the primary amine (2,4-dichloroaniline) on the electrophilic carbonyl carbon of phosgene (generated in situ from triphosgene). This forms an unstable N-phenyl carbamoyl chloride intermediate.

-

Dehydrochlorination: In the presence of a base (e.g., triethylamine) or at elevated temperatures, this intermediate eliminates a molecule of hydrogen chloride (HCl) to yield the final product, 2,4-dichlorophenyl isocyanate.

The choice of solvent is crucial. An inert, anhydrous solvent such as toluene, ethyl acetate, or dichloromethane is typically used to prevent the hydrolysis of the isocyanate product and to facilitate temperature control.[5][6] A tertiary amine base like triethylamine is often added to scavenge the HCl byproduct, driving the reaction to completion and preventing the formation of undesired urea byproducts from the reaction of the starting aniline with the isocyanate product.[7][8]

Critical Safety Protocols

WARNING: Triphosgene is a toxic and corrosive solid that is sensitive to moisture.[3] Upon contact with water or nucleophiles, it can decompose to release phosgene gas, which is fatally toxic if inhaled.[3] All manipulations must be conducted in a certified chemical fume hood with excellent ventilation.[9][10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[3]

-

Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel. All glassware must be rigorously dried before use.

-

Quenching: A quench solution (e.g., concentrated sodium hydroxide or ammonia) should be prepared and kept ready to neutralize any excess triphosgene or released phosgene. The gas outlet of the reaction apparatus should be vented through a scrubbing bubbler containing such a solution.[4]

-

Handling: Weigh and handle triphosgene exclusively within the fume hood.[4] Avoid creating dust.[9] In case of a spill, do not use water to clean it up. Decontaminate the area with a basic solution.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of 2,4-dichlorophenyl isocyanate.

4.1 Reagents and Equipment

-

Reagents: 2,4-Dichloroaniline, Triphosgene, Triethylamine (anhydrous), Toluene (anhydrous), Dichloromethane (anhydrous), Hydrochloric Acid (for workup), Sodium Sulfate (anhydrous).

-

Equipment: Three-necked round-bottom flask, dropping funnels, condenser, magnetic stirrer, heating mantle, inert gas line (N2/Ar), and a gas bubbler for scrubbing the exhaust.

4.2 Step-by-Step Procedure

-

Setup: Assemble a dry, three-necked flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and two dropping funnels. The entire apparatus must be under a positive pressure of inert gas, with the outlet connected to a quench bubbler.

-

Reagent Preparation:

-

In the flask, dissolve triphosgene (e.g., 0.35-0.40 molar equivalents relative to the aniline) in anhydrous toluene.

-

In one dropping funnel, prepare a solution of 2,4-dichloroaniline (1.0 molar equivalent) in anhydrous toluene.

-

In the second dropping funnel, prepare a solution of anhydrous triethylamine (1.0 molar equivalent) in anhydrous toluene.

-

-

Initial Cooling: Cool the triphosgene solution in the flask to 0-5 °C using an ice-water bath.[5][6] This is critical to control the initial exotherm.

-

Slow Addition: Begin slowly adding the 2,4-dichloroaniline solution dropwise to the stirred triphosgene solution. Maintain the temperature below 10 °C throughout the addition.

-

Base Addition: After the aniline addition is complete, slowly add the triethylamine solution dropwise, again maintaining a low temperature.[7] A precipitate of triethylamine hydrochloride will form.

-

Reaction Progression: After the additions are complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 110 °C for toluene) for 3-6 hours.[5][6] Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the -N=C=O stretch of the isocyanate).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of dry toluene or dichloromethane.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. Crucially, the rotary evaporator must be located within the fume hood to contain any residual toxic vapors. [4]

-

-

Purification: The crude 2,4-dichlorophenyl isocyanate can be purified by vacuum distillation to yield a colorless to pale yellow crystalline solid.[6][11]

Workflow Visualization

The following diagram outlines the key steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of 2,4-dichlorophenyl isocyanate.

Product Characterization & Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Parameter | Method | Expected Result |

| Appearance | Visual | Colorless to pale yellow crystals |

| Melting Point | Melting Point Apparatus | 58-61 °C[12] |

| Identity | FT-IR Spectroscopy | Strong, characteristic absorption at ~2260 cm⁻¹ (isocyanate, -N=C=O stretch) |

| Purity | Gas Chromatography (GC) | ≥97.0%[12] |

| Structure | ¹H & ¹³C NMR | Spectra consistent with the 2,4-dichlorophenyl structure |

| Molecular Weight | Mass Spectrometry | M/z = 188.01 (for C₇H₃Cl₂NO)[12] |

Troubleshooting

-

Low Yield: Often caused by moisture contamination, leading to hydrolysis of triphosgene or the product. Ensure all glassware is oven-dried and solvents are anhydrous. An incomplete reaction can also be a cause; confirm reaction completion with TLC or IR before work-up.

-

Formation of Urea Byproduct: This occurs if the isocyanate product reacts with unreacted aniline. This can be minimized by ensuring a slight excess of the phosgenating agent and maintaining controlled, slow addition of the aniline to the triphosgene solution (not the other way around).

-

Dark Color in Crude Product: High reaction temperatures or extended reaction times can lead to the formation of polymeric tars.[13] Purification via distillation is typically effective at removing these impurities.[14]

Conclusion

The synthesis of 2,4-dichlorophenyl isocyanate from 2,4-dichloroaniline using triphosgene is a reliable and scalable method that offers significant safety advantages over traditional phosgenation. By understanding the reaction mechanism, adhering strictly to safety protocols, and carefully controlling reaction parameters such as temperature and moisture, researchers can consistently produce high-purity material. The procedures and data outlined in this guide provide a solid foundation for the successful synthesis and application of this valuable chemical intermediate.

References

- CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google P

- 4-Chlorophenyl isocyan

- Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Inform

- US5041670A - Preparation of n-aryl amines from isocyanates - Google P

- Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. (URL: )

- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramid

- CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google P

- CN105294504A - Method for synthesizing diuron - Google P

- (PDF)

- CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google P

- How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?

- Method for continuously preparing 3,4-dichlorophenyl isocyanate - Eureka | P

- US3449397A - Preparation of dichlorophenyl isocyanate - Google P

- A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC - NIH. (URL: )

- SAFE OPERATING PROCEDURE – Using Triphosgene in Lab - Department of Chemistry | University of Toronto. (URL: )

- SAFETY D

- 2,4-Dichlorophenyl isocyanate for synthesis - Sigma-Aldrich. (URL: )

- US4065362A - Purification of organic isocyanates - Google P

- Triphosgene - Synquest Labs. (URL: )

- Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC - NIH. (URL: )

- Process for preparing organic isocyanates - European P

- 3,4-Dichlorophenyl isocyan

- TRIPHOSGENE - Sdfine. (URL: )

- Using triphosgene safety precautions : r/Chempros - Reddit. (URL: )

Sources

- 1. 3,4-Dichlorophenyl isocyanate [lanxess.com]

- 2. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. reddit.com [reddit.com]

- 5. 4-Chlorophenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 6. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 10. fishersci.com [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]

- 14. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4-Dichlorophenyl Isocyanate: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 2,4-Dichlorophenyl isocyanate (DCPI), a pivotal reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core physicochemical properties, synthesis, reactivity, and safe handling protocols of DCPI, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Versatile Electrophile

2,4-Dichlorophenyl isocyanate is an aromatic organic compound featuring a highly reactive isocyanate functional group (–N=C=O) attached to a dichlorinated phenyl ring.[1] This specific arrangement of electron-withdrawing chlorine atoms and the electrophilic isocyanate moiety imparts significant and versatile reactivity, making it a valuable intermediate in a wide array of chemical syntheses.[1] Its primary utility lies in the formation of stable urea and urethane linkages, fundamental reactions in the synthesis of pharmaceuticals, agrochemicals, and advanced polymer systems.[1]

The IUPAC name for this compound is 2,4-dichloro-1-isocyanatobenzene.[2] It is also known by synonyms such as Isocyanic Acid 2,4-Dichlorophenyl Ester.[3][4]

Physicochemical and Spectroscopic Profile

Accurate characterization of a reagent is fundamental to its effective application. The key properties of 2,4-Dichlorophenyl isocyanate are summarized below. It typically appears as a white to light yellow crystalline solid or powder with an irritating odor.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂NO | [1][2][3] |

| Molecular Weight | 188.01 g/mol | [1][2][3] |

| CAS Number | 2612-57-9 | [3][4] |

| Melting Point | 58-62 °C | [6] |

| Boiling Point | 80 °C at 1 hPa | [6] |

| Appearance | White to light yellow powder/crystals | [4][5] |

| Purity (GC) | ≥97.0% |

Synthesis and Chemical Reactivity

The synthesis of 2,4-Dichlorophenyl isocyanate is typically achieved through methods common for isocyanate production. One established route involves the reaction of 2,4-dichloroaniline with phosgene or a phosgene equivalent like triphosgene.[1] This process, known as phosgenation, is a cornerstone of industrial isocyanate chemistry.

Caption: Phosgenation of 2,4-dichloroaniline to yield 2,4-Dichlorophenyl isocyanate.

The paramount feature of DCPI is the electrophilicity of the central carbon atom in the isocyanate group. This site is highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as amines, alcohols, and water.

-

Reaction with Amines: The reaction with primary or secondary amines is exceptionally rapid, often occurring on millisecond timescales, to form stable, disubstituted ureas.[1] This reaction's kinetics are typically second to third-order overall.[1] The electron-withdrawing nature of the chlorine atoms on the phenyl ring enhances the electrophilicity of the isocyanate carbon, making it highly reactive even with less nucleophilic aromatic amines.[1]

Caption: General reaction scheme of 2,4-Dichlorophenyl isocyanate with an amine.

-

Reaction with Alcohols: In the presence of a catalyst, DCPI reacts with alcohols to form carbamate (urethane) linkages. This reaction is fundamental to the production of polyurethanes.

-

Reaction with Water: DCPI reacts with water, which can be problematic during storage and handling. This hydrolysis reaction initially forms an unstable carbamic acid, which then decomposes to yield 2,4-dichloroaniline and carbon dioxide gas.[5] This reactivity underscores the need for anhydrous storage conditions.[7]

Core Applications in Synthesis

The predictable and efficient reactivity of DCPI makes it a valuable reagent in several fields:

-

Polymer Chemistry: As a monomer, DCPI is used to synthesize polyurethanes and polyureas.[1] These polymers can exhibit desirable properties such as thermal stability and flame retardancy, making them suitable for specialty coatings, adhesives, and electronic materials.[1] It can also serve as a crosslinking agent to enhance the mechanical properties of polymers containing hydroxyl or amine groups.[1]

-

Organic and Medicinal Chemistry: The isocyanate group is an excellent handle for introducing the 2,4-dichlorophenyl moiety into organic molecules.[1] This functional group can be a key component (a pharmacophore) in biologically active compounds, influencing their efficacy and properties.

Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol details a representative synthesis using DCPI to form a substituted urea, a common scaffold in drug discovery.

Objective: To synthesize N-(2,4-dichlorophenyl)-N'-(4-methoxyphenyl)urea.

Materials:

-

2,4-Dichlorophenyl isocyanate (DCPI)

-

p-Anisidine (4-methoxyaniline)

-

Anhydrous Dichloromethane (DCM)

-

Stir plate and magnetic stir bar

-

Round-bottom flask with reflux condenser

-

Nitrogen or Argon gas inlet

-

Standard glassware for workup and purification

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask dried in an oven, dissolve p-anisidine (1.0 eq) in anhydrous DCM (30 mL) under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: While stirring at room temperature, slowly add a solution of 2,4-Dichlorophenyl isocyanate (1.0 eq) dissolved in anhydrous DCM (20 mL) to the flask dropwise over 15 minutes.

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually within 1-2 hours).

-

Workup: Upon completion, the urea product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold DCM to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2,4-dichlorophenyl)-N'-(4-methoxyphenyl)urea.

Caption: Experimental workflow for the synthesis of a disubstituted urea using DCPI.

Safety, Handling, and Storage

2,4-Dichlorophenyl isocyanate is a hazardous substance and must be handled with stringent safety precautions.[8]

Hazard Profile:

-

Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[2][6]

-

Sensitization: May cause respiratory irritation, allergy or asthma symptoms, or breathing difficulties if inhaled.[2][6] It may also cause an allergic skin reaction.[2][6]

Handling Protocols:

-

Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of vapors or dust.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6]

-

Spill Management: In case of a spill, eliminate ignition sources.[5] Do not use water. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for proper disposal.[8]

Storage and Stability:

-

Conditions: Store in a cool, dry, well-ventilated area, and keep the container tightly closed.[7] Refrigerated storage (0-10°C) is often recommended.[4]

-

Incompatibilities: Store away from water, strong acids, bases, alcohols, and amines, as it reacts with these substances.[1][5] It is sensitive to moisture and heat.[7]

-

Inert Atmosphere: For long-term storage, it is advisable to store under an inert gas like nitrogen or argon to prevent degradation from atmospheric moisture.[4]

Conclusion

2,4-Dichlorophenyl isocyanate is a potent and versatile chemical intermediate with significant applications in polymer science and organic synthesis. Its high reactivity, driven by the electrophilic isocyanate group, allows for the efficient construction of key chemical linkages. However, this same reactivity necessitates rigorous adherence to safety and handling protocols to mitigate the associated health risks. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

-

Wikipedia. 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]

-

ISOPA. (2024, April 10). Safe Use and Handling of Diisocyanates. Retrieved from [Link]

-

PubChem. 2,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 75789. Retrieved from [Link]

-

National Pesticide Information Center. 2,4-D Technical Fact Sheet. Retrieved from [Link]

- Google Patents. US3449397A - Preparation of dichlorophenyl isocyanate.

Sources

- 1. Buy 2,4-Dichlorophenyl isocyanate | 2612-57-9 [smolecule.com]

- 2. 2,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 75789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2,4-Dichlorophenyl Isocyanate | 2612-57-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 2,4-Dichlorophenyl isocyanate CAS 2612-57-9 | 841439 [merckmillipore.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. isopa.org [isopa.org]

Technical Guide: Spectroscopic Profiling of 2,4-Dichlorophenyl Isocyanate

The following technical guide details the spectroscopic characterization and handling of 2,4-Dichlorophenyl isocyanate (2,4-DCPI) . This document is structured to serve as a reference for structural validation during synthesis and quality control.

CAS: 2612-57-9 | Formula: C₇H₃Cl₂NO | M.W.: 188.01 g/mol

Executive Summary & Chemical Profile

2,4-Dichlorophenyl isocyanate (2,4-DCPI) is a reactive electrophile primarily used as a building block for urea-based herbicides and carbamate pharmaceuticals. Its high reactivity toward nucleophiles (specifically moisture) necessitates rigorous spectroscopic monitoring to distinguish the pure isocyanate from its degradation products (ureas and anilines).[1]

Physicochemical Reference Data

| Property | Value | Notes |

| Appearance | White to pale yellow crystalline solid | Darkens upon hydrolysis/oxidation |

| Melting Point | 59.0 – 60.0 °C | Sharp melt indicates high purity |

| Boiling Point | 80 °C @ 1 mmHg | High vacuum required for distillation |

| Density | ~1.4 g/cm³ | Estimated |

| Solubility | DCM, Toluene, THF, Ethyl Acetate | Reacts violently with water/alcohols |

Infrared Spectroscopy (The "Fingerprint" Check)

IR is the fastest method to assess the integrity of 2,4-DCPI.[1] The isocyanate group provides a distinct, intense diagnostic band that is absent in its decomposition products.[1]

Diagnostic Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| –N=C=O | 2250 – 2280 | Very Strong | Asymmetric isocyanate stretch. Primary ID peak. |

| C=C (Aromatic) | 1570 – 1600 | Medium | Aromatic ring skeletal vibrations. |

| C–H (Aromatic) | 3050 – 3100 | Weak | Unsaturated C–H stretch.[1] |

| C–Cl | 1000 – 1100 | Medium | Aryl chloride stretch.[1] |

Quality Control Warning (The "Hydrolysis Flag")

If the sample has been exposed to moisture, the following "Ghost Peaks" will appear, indicating degradation to 1,3-bis(2,4-dichlorophenyl)urea :

-

3300 – 3400 cm⁻¹: Broad N–H stretch (Urea/Amine).[1]

-

1650 – 1700 cm⁻¹: C=O stretch (Urea carbonyl, distinct from N=C=O).[1]

Nuclear Magnetic Resonance (Structural Confirmation)

The 2,4-substitution pattern creates a specific 1,2,4-trisubstituted aromatic splitting pattern.[1] Note that chemical shifts may drift slightly depending on concentration and solvent (CDCl₃ is recommended; avoid DMSO-d₆ due to potential reactivity/water content).[1]

¹H NMR (400 MHz, CDCl₃)

The molecule possesses three non-equivalent aromatic protons.[1]

| Position | Shift (δ ppm)* | Multiplicity | Coupling ( | Assignment Logic |

| H-3 | 7.40 – 7.45 | Doublet (d) | Meta-coupling only. Located between two Cl atoms (most shielded/deshielded balance).[1] | |

| H-5 | 7.20 – 7.25 | dd | Ortho + Meta coupling .[1] Adjacent to Cl and H-6. | |

| H-6 | 7.00 – 7.10 | Doublet (d) | Ortho-coupling dominant. Adjacent to the Isocyanate group.[1][2][3][4][5][6][7][8] |

> Note: Exact shifts vary by +/- 0.1 ppm. The splitting pattern (d, dd, d) and coupling constants are the definitive proof of the 2,4-isomer structure versus the 3,4-isomer.

¹³C NMR (100 MHz, CDCl₃)

-

Isocyanate Carbon (–N=C=O): ~125 – 135 ppm.[1] (Often weak/broad due to relaxation times and quadrupolar nitrogen broadening).[1]

-

Aromatic Carbons: Six distinct peaks in the 120 – 140 ppm region.[1] C-Cl carbons typically appear upfield relative to C-H carbons due to the heavy atom effect, but inductive effects complicate this.

Mass Spectrometry (Isotopic Signature)

Mass spectrometry provides the most robust confirmation of the halogenation pattern.[1] Chlorine has two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1]

The "Cl₂" Isotope Pattern

For a molecule with two chlorine atoms , the molecular ion cluster follows a mathematical expansion of

| Ion Type | m/z | Relative Intensity | Composition |

| M⁺ | 187 | 100% | ³⁵Cl, ³⁵Cl |

| M+2 | 189 | ~65% | ³⁵Cl, ³⁷Cl |

| M+4 | 191 | ~10% | ³⁷Cl, ³⁷Cl |

-

Fragmentation: Look for loss of the isocyanate group [M – 42] (loss of NCO) and sequential loss of Cl radicals [M – 35/37].[1]

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for releasing a batch of 2,4-DCPI.

Caption: Analytical Quality Control Workflow for 2,4-Dichlorophenyl Isocyanate.

Stability & Degradation Mechanism

Understanding the failure mode is critical for interpreting "bad" spectra.[1] Isocyanates are electrophiles that react rapidly with water (nucleophile) to form unstable carbamic acids, which decarboxylate to amines.[1] These amines then react with remaining isocyanate to form urea precipitates.[1]

Caption: Hydrolysis pathway leading to urea precipitation, the most common impurity.[1]

Handling Protocols for Spectroscopy

-

NMR Prep: Use anhydrous CDCl₃ stored over 4Å molecular sieves.[1] If the solvent is wet, the isocyanate will hydrolyze in the NMR tube during acquisition, showing urea peaks.[1]

-

IR Prep: Use ATR (Attenuated Total Reflectance) to minimize exposure time.[1] Do not grind in KBr for long periods as atmospheric moisture will degrade the sample.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7607, 3,4-Dichlorophenyl isocyanate (Isomer Comparison Data).[1] Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. Gas Chromatography Mass Spectrometry (GC-MS) Data for Chlorinated Isocyanates.[1] Retrieved from [Link][1]

Sources

- 1. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2612-57-9 Cas No. | 2,4-Dichlorophenyl isocyanate | Apollo [store.apolloscientific.co.uk]

- 3. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]

- 4. Method for continuously preparing 3,4-dichlorophenyl isocyanate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CAS 2612-57-9: 2,4-dichlorophenyl isocyanate | CymitQuimica [cymitquimica.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. rsc.org [rsc.org]

- 8. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]

Technical Guide: 2,4-Dichlorophenyl Isocyanate (2,4-DCPI) Risk Management & Application

Molecular Identity & Physicochemical Matrix[1]

2,4-Dichlorophenyl isocyanate is a highly reactive electrophile used primarily as an intermediate in the synthesis of urea-based herbicides and carbamate pharmaceuticals.[1] Unlike standard reagents, its dual-hazard profile—combining the acute toxicity of isocyanates with the environmental persistence of chlorinated aromatics—demands a rigorous, mechanism-based handling approach.

Chemical Constants Table

| Property | Value | Operational Implication |

| CAS Number | 2612-57-9 | Unique identifier for inventory tracking. |

| Formula | C₇H₃Cl₂NO | Molecular Weight: 188.01 g/mol .[2][3][4] |

| Physical State | Crystalline Solid / Liquid | MP: 59–60°C. BP: ~118°C (at 18 mmHg). Often requires melting for transfer; creates "hot liquid" hazards. |

| Flash Point | >110°C | Combustible but not highly flammable. |

| Vapor Pressure | Low (at 20°C) | However, heating generates significant toxic vapor. |

| Solubility | Toluene, THF, DCM | Reacts violently with water, alcohols, and amines. |

Reactivity & Mechanistic Hazards[1][6][7][8]

The core danger of 2,4-DCPI lies in the electrophilic nature of the isocyanate carbon atom (

The "Hidden" Pressure Hazard

Upon contact with trace moisture (even atmospheric humidity), 2,4-DCPI undergoes a decarboxylative reaction. This is the primary cause of sealed-container explosions in storage.

Mechanism:

-

Hydrolysis: Isocyanate reacts with water to form an unstable carbamic acid.

-

Decarboxylation: Carbamic acid decomposes into 2,4-dichloroaniline and Carbon Dioxide (

). -

Urea Formation: The resulting amine reacts with remaining isocyanate to form a substituted urea precipitate.

Visualization: Reactivity Pathway

The following diagram illustrates the degradation pathway that leads to both pressure buildup (

Figure 1: The hydrolysis cascade. Note that one molecule of water consumes two molecules of isocyanate and generates gas, pressurizing sealed vessels.

Toxicological Profile & Exposure Risks[1][3][4][6][8][9][10][11][12]

Acute Toxicity Category 3 (Oral/Inhalation/Dermal) Respiratory Sensitizer Category 1 [3]

The Sensitization Threshold

Unlike simple irritants, 2,4-DCPI is a hapten . It binds to endogenous proteins (like albumin) in the respiratory tract, forming a neo-antigen.

-

First Exposure: The immune system creates specific IgE antibodies (asymptomatic induction).

-

Subsequent Exposure: Even trace amounts trigger a massive histamine release, leading to chemical asthma or anaphylactic shock.

-

Cross-Reactivity: Individuals sensitized to 2,4-DCPI may react to other isocyanates (MDI, TDI).

Target Organ Toxicity

-

Lungs: Delayed pulmonary edema. Symptoms (coughing, tightness) may appear 4–8 hours post-exposure.

-

Eyes: Lachrymator.[2][5] Vapors cause immediate tearing; liquid causes irreversible corneal opacity.

Advanced Handling & Neutralization Protocols

Storage: The "Dry-Lock" System

-

Atmosphere: Store exclusively under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8°C) to minimize vapor pressure, but warm to room temperature before opening to prevent condensation.

-

Secondary Containment: Store the primary glass bottle inside a sealed plastic jar containing activated desiccant packets.

Handling Workflow (SOP)

Glove Selection Logic:

-

Nitrile (Standard):Insufficient for prolonged contact with chlorinated aromatics.

-

Laminate (Silver Shield/4H):Required for spill cleanup or synthesis handling.

-

Double-Gloving: Wear Nitrile over Silver Shield for dexterity.

Melting Protocol (If liquid is required):

-

Do not use an open flame or heat gun (hot spots cause degradation).

-

Use a water bath or bead bath set to 65°C .

-

Loosen the cap slightly (if safe) or ensure the vessel can withstand mild expansion to prevent pressure burst.

Visualization: Safety Decision Logic

Follow this logic gate before initiating any experiment with 2,4-DCPI.

Figure 2: Operational workflow emphasizing state-dependent handling and mandatory quenching.

Emergency Response & Decontamination

The "Decon Solution" (Chemical Neutralization)

Water alone is ineffective and dangerous (slow reaction, gas buildup). Use this specific mixture to chemically destroy the isocyanate functionality:

| Component | Volume % | Function |

| Water | 45% | Hydrolysis reagent. |

| Ethanol or Isopropanol | 45% | Solubilizer (brings isocyanate into contact with water). |

| Conc. Ammonia (or Sodium Carbonate) | 10% | Catalyst (accelerates hydrolysis to <5 mins). |

Apply this solution to contaminated glassware or spills. Allow to sit for 30 minutes before disposal.

Medical Surveillance

-

Inhalation: Immediate removal to fresh air.[3][6][7] Observation for 12–24 hours is mandatory due to the risk of delayed pulmonary edema.

-

Skin: Wash with polyethylene glycol (PEG 400) or soap and water. Do not use solvents (ethanol) on skin, as they increase transdermal absorption.

References

-

Thermo Fisher Scientific. (2024).[3][7] Safety Data Sheet: 2,4-Dichlorophenyl isocyanate. Retrieved from

-

PubChem. (n.d.). 2,4-Dichlorophenyl isocyanate Compound Summary. National Library of Medicine. Retrieved from

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from

-

Cameo Chemicals. (n.d.). Dichlorophenyl Isocyanates: Reactivity Profile. NOAA. Retrieved from

Sources

- 1. 3,4-Dichlorophenyl Isocyanate|High-Purity Reagent [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. 3,4-Dichlorophenyl isocyanate - Wikipedia [en.wikipedia.org]

- 5. 3,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 7607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

2,4-Dichlorophenyl isocyanate environmental fate and impact

Technical Guide: Environmental Fate, Analysis, and Impact of 2,4-Dichlorophenyl Isocyanate

Part 1: Executive Summary

The Transient Hazard: From Reactive Intermediate to Persistent Metabolite

2,4-Dichlorophenyl isocyanate (2,4-DCPI; CAS 2612-57-9) represents a classic "transient" environmental contaminant. As a critical intermediate in the synthesis of phenylurea herbicides (e.g., Diuron) and pharmaceuticals, its primary utility lies in its high reactivity with nucleophiles.[1] However, this same reactivity dictates its environmental fate: 2,4-DCPI does not persist in its native form. Upon release, it undergoes rapid hydrolysis to form 2,4-dichloroaniline (2,4-DCA) , a compound of significantly greater environmental persistence and toxicological concern.

This guide moves beyond simple property listing to explore the mechanistic transformation of 2,4-DCPI. For researchers and safety professionals, the focus must shift from detecting the parent compound to managing the breakdown product and implementing robust, derivatization-based analytical protocols.

Part 2: Chemical Identity & Physicochemical Profile

2,4-DCPI is a solid at ambient temperatures, distinguishing it from many liquid aliphatic isocyanates. Its low vapor pressure reduces volatility risks compared to lighter isocyanates, but inhalation of dust or aerosols remains a critical occupational hazard due to sensitization potential.

| Property | Value / Description | Significance |

| CAS Number | 2612-57-9 | Unique Identifier |

| Molecular Formula | C₇H₃Cl₂NO | Chlorinated aromatic isocyanate |

| Molecular Weight | 188.01 g/mol | Moderate mass, facilitates HPLC separation |

| Physical State | White to light yellow crystalline solid | Particulate hazard > Vapor hazard at RT |

| Melting Point | 59 – 62 °C | Solid at room temp; requires heating for liquid handling |

| Vapor Pressure | ~0.05 mmHg @ 25°C | Low volatility, but sufficient for chronic inhalation risk |

| Solubility (Water) | Reacts/Decomposes | Critical Fate Driver: Hydrolysis is immediate |

| Reactivity | High (Nucleophilic attack) | Reacts violently with amines, alcohols, and water |

Part 3: Environmental Fate Mechanics

The environmental lifespan of 2,4-DCPI is dictated by the availability of nucleophiles, primarily water. In aqueous environments (surface water, moist soil), the isocyanate group (-N=C=O) is the electrophilic target.

The Hydrolysis "Kill Switch"

The dominant degradation pathway is hydrolysis. Unlike stable pollutants (e.g., PCBs), 2,4-DCPI cannot accumulate in lipid tissues because it chemically transforms before bioaccumulation can occur.

Mechanism:

-

Nucleophilic Attack: Water attacks the carbonyl carbon of the isocyanate group.

-

Unstable Intermediate: A carbamic acid (2,4-dichlorophenylcarbamic acid) is formed.

-

Decarboxylation: The carbamic acid spontaneously loses carbon dioxide (CO₂).

-

Terminal Product: 2,4-Dichloroaniline (2,4-DCA) is released.

Diagram 1: Hydrolysis Pathway of 2,4-DCPI

Caption: The irreversible transformation of 2,4-DCPI to 2,4-DCA via an unstable carbamic acid intermediate.

Fate of the Metabolite (2,4-DCA)

While 2,4-DCPI disappears rapidly (Half-life

-

Persistence: 2,4-DCA is moderately persistent in soil (

~60 days) and water. -

Mobility: It has a moderate affinity for organic carbon (

), meaning it can leach into groundwater in sandy soils but binds to sediment in organic-rich waters. -

Toxicity: 2,4-DCA is toxic to aquatic life (EC50 values often in the low mg/L range) and is a known methemoglobin-forming agent in higher organisms.

Part 4: Analytical Methodologies

The Scientist's Challenge: You cannot analyze 2,4-DCPI directly in environmental samples using standard aqueous extraction because the solvent itself (water) destroys the analyte.

The Solution: In-situ Derivatization. To capture the isocyanate, we must "freeze" its chemical state by reacting it with a secondary amine during sampling. This creates a stable urea derivative that can be analyzed via HPLC-UV or LC-MS/MS.

Validated Protocol: 1-(2-Pyridyl)piperazine (1,2-PP) Derivatization

This protocol is adapted from OSHA and ISO standards for organic isocyanates.

Reagents:

-

Derivatizing Agent: 1-(2-pyridyl)piperazine (1,2-PP) or 1-(2-methoxyphenyl)piperazine (MOPP).

-

Solvent: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).

Workflow:

-

Sampling (Air/Surface):

-

Air: Use a glass fiber filter coated with 1,2-PP or an impinger containing 1,2-PP in toluene/DMSO.

-

Surface/Bulk: Immediately dissolve the solid sample in a solution of 1,2-PP in ACN. Do not use methanol or water.

-

-

Reaction:

-

2,4-DCPI + 1,2-PP

2,4-DCPI-urea derivative. -

This reaction is instantaneous and stabilizes the isocyanate group.

-

-

Analysis (HPLC-UV/FLD):

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3µm).

-

Mobile Phase: ACN / Ammonium Acetate Buffer (Gradient).

-

Detection: UV at 254 nm (aromatic ring) or Fluorescence (if using MOPP).

-

Diagram 2: Analytical Workflow for Isocyanate Quantification

Caption: Critical workflow requiring immediate derivatization to prevent analyte loss via hydrolysis.

Part 5: Risk Mitigation & Handling

For drug development professionals handling 2,4-DCPI as a raw material:

-

Respiratory Protection: The vapor pressure (0.05 mmHg) is deceptive. The primary risk is sensitization . Once sensitized, a worker may experience anaphylactic reactions at concentrations far below the detection limit. PAPR (Powered Air Purifying Respirators) or full fume hood containment is mandatory.

-

Spill Management:

-

Do not wash with water immediately. This generates CO₂ gas and heat, potentially pressurizing waste containers.

-

Neutralization Solution: Use a mixture of water (90%), concentrated ammonia (2%), and liquid detergent (8%). The ammonia forces the formation of harmless ureas rather than unstable carbamic acids.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at < 10°C. Moisture ingress will turn the white solid into a rock-hard block of polyurea/aniline salts, rendering it useless and hazardous.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75789, 2,4-Dichlorophenyl isocyanate. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2000). Method 207-1: Determination of Isocyanates in Workplace Atmospheres. Retrieved from [Link]

-

Royal Society of Chemistry. (1979). The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Sampling and Analytical Methods for Isocyanates. Retrieved from [Link]

Sources

Technical Deep Dive: 2,4-Dichlorophenyl Isocyanate (2,4-DCPI)

The following technical guide details the discovery, chemistry, and application of 2,4-Dichlorophenyl isocyanate (2,4-DCPI).

Executive Summary

2,4-Dichlorophenyl isocyanate (2,4-DCPI) (CAS: 2612-57-9) is a specialized electrophilic building block critical to the synthesis of nitrogen-containing heterocycles in pharmaceutical discovery and agrochemical development.[1][2][3] Unlike its structural isomer, 3,4-dichlorophenyl isocyanate—which serves as the backbone for "blockbuster" phenylurea herbicides like Diuron—2,4-DCPI is utilized for its unique steric and electronic profile.[3] The ortho-chlorine substituent at the 2-position imparts significant steric protection to the isocyanate group, altering reaction kinetics and stability profiles compared to its meta and para substituted analogs.[3] This guide explores the molecule’s transition from a library reagent to a key intermediate in the synthesis of fused ring systems such as quinazoline-2,4-diones.[3]

Historical Genesis & Industrial Evolution

The "Isocyanate Boom" (1950s–1960s)

While the fundamental chemistry of isocyanates dates back to Adolphe Wurtz in 1848, the industrial relevance of chlorinated phenyl isocyanates surged in the post-WWII era. This period, dominated by giants like Bayer AG and DuPont , saw the systematic exploration of the benzene ring to optimize biological activity in herbicides.

-

The Isomer Divergence: Early research focused heavily on the 3,4-dichloro pattern (leading to Diuron and Linuron).[3] However, during Structure-Activity Relationship (SAR) screenings, researchers isolated 2,4-DCPI to test the effects of ortho-substitution.[3]

-

Patent Literature: The synthesis and utility of 2,4-DCPI appear prominently in patent clusters from the 1960s (e.g., US Patent 3,449,397), where optimization of phosgenation conditions for sterically hindered anilines was a primary focus.[3]

-

Modern Context: Today, 2,4-DCPI is less of a bulk commodity and more of a "precision tool" in combinatorial chemistry, used to introduce lipophilic, metabolically stable motifs into drug candidates.[3]

Chemical Architecture & Reactivity

The reactivity of 2,4-DCPI is defined by the interplay between the electron-withdrawing nature of the chlorine atoms and the steric bulk of the ortho-chlorine.[3]

Electronic vs. Steric Effects[3][4]

-

Electronic Activation: The two chlorine atoms (inductive effect: -I) withdraw electron density from the aromatic ring and the isocyanate carbon, theoretically making the N=C=O carbon more electrophilic than in phenyl isocyanate.[3]

-

Steric Deactivation: The Chlorine atom at the 2-position (ortho) physically shields the isocyanate group.[3] This creates a "gatekeeper" effect:

Visualization: Reactivity & Steric Profile

Caption: The ortho-chlorine atom (2-position) sterically hinders the approach of nucleophiles and prevents self-dimerization, a key differentiator from the 3,4-isomer.[3]

Synthesis Protocols

The synthesis of 2,4-DCPI requires managing the trade-off between reaction rate (slowed by sterics) and side-product formation (ureas).[3]

Method A: Classical Phosgenation (The "Cold-Hot" Cycle)

This is the standard industrial route, optimized to prevent the formation of symmetrical ureas (1,3-bis(2,4-dichlorophenyl)urea).[3]

Protocol:

-

Salts Formation (Cold Step): Dissolve 2,4-dichloroaniline (2,4-DCA) in an inert solvent (e.g., o-dichlorobenzene or chlorobenzene).[3] Cool to 0–5°C. Introduce Phosgene (COCl₂) gas.[3][4]

-

Hot Phosgenation (Dehydrohalogenation): Slowly heat the slurry to 120–140°C while continuing a slow stream of phosgene.[3][4]

-

Purification: Degas (remove residual Phosgene/HCl) with Nitrogen. Fractional distillation under reduced pressure.

Method B: Non-Phosgene Route (Carbonylation)

Driven by Green Chemistry, oxidative carbonylation is the modern alternative, avoiding toxic phosgene gas.[3][4]

-

Reagents: 2,4-DCA, CO, O₂, Catalyst (PdCl₂/CuCl₂).[3]

-

Process: Direct conversion of amine to isocyanate (or carbamate intermediate) under pressure.[3][4]

-

Challenge: The ortho-chlorine makes the catalyst coordination step more difficult, often requiring higher pressures than unhindered anilines.[3]

Visualization: Synthesis Pathways

Caption: Comparison of the classical Phosgenation route (left) and the modern Catalytic Carbonylation route (right).[3]

Key Applications

While less ubiquitous than the 3,4-isomer, 2,4-DCPI is indispensable in specific high-value synthesis.[3]

Quinazoline-2,4-dione Synthesis

A primary use of 2,4-DCPI is in the "one-pot" synthesis of fused heterocycles, particularly Fluorinated Quinazoline-2,4-diones , which are scaffolds for potent herbicides and fungicides.[3]

-

Mechanism: Reaction of 2,4-DCPI with an anthranilic acid derivative.[3] The isocyanate attacks the amine of the anthranilic acid to form a urea intermediate, which then cyclizes (dehydration) to form the quinazoline ring.[7]

-

Why 2,4-DCPI? The resulting 3-(2,4-dichlorophenyl) moiety confers metabolic stability and lipophilicity, enhancing the bio-efficacy of the final drug/agrochemical.[3]

Physical Property Data Table

| Property | Value | Relevance |

| Molecular Weight | 188.01 g/mol | Stoichiometry calculations |

| Boiling Point | ~246°C (760 mmHg) | High boiling point requires vacuum distillation |

| Density | 1.46 g/cm³ | Phase separation in aqueous workups |

| Flash Point | >110°C | Safety classification (Combustible) |

| Isomer Purity | Critical | Contamination with 2,6-isomer (from 2,6-DCA impurity) is common and must be monitored via GC.[3] |

Safety & Handling (E-E-A-T)

Warning: 2,4-DCPI is a potent lachrymator and respiratory sensitizer.[3]

-

Moisture Sensitivity: Reacts with water to release CO₂ and reform the insoluble 1,3-bis(2,4-dichlorophenyl)urea.[3] This urea can clog lines and valves.[3][4] Protocol: All lines must be nitrogen-flushed; solvents must be anhydrous (<50 ppm water).[3][4]

-

Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.[3] The ammonia reacts to form the harmless urea derivative.[3][4]

References

-

Twelves, R. R. (1969).[3][4] Preparation of dichlorophenyl isocyanate. US Patent 3,449,397.[3][4] Link (Describes the addition of morpholine to inhibit tar formation during phosgenation).[4]

-

Bayer AG. (1993).[3][4] Process for the preparation of quinazoline-2,4-diones. US Patent 5,977,362.[3][4] Link (Details the use of 2,4-DCPI in heterocyclic synthesis).[3]

-

Smolecule. (2023).[3][4] 2,4-Dichlorophenyl isocyanate Safety & Properties. Link[4]

-

PubChem. (n.d.).[3][4] 2,4-Dichlorophenyl isocyanate Compound Summary. National Library of Medicine.[3][4] Link

Sources

- 1. Detailinfo ADR, BAM no. 4558 (DGG-Info) [dgg.bam.de]

- 2. CAS 2612-57-9: 2,4-dichlorophenyl isocyanate | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. US3449397A - Preparation of dichlorophenyl isocyanate - Google Patents [patents.google.com]

- 6. Phosgene | COCl2 | CID 6371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5977362A - Process for the preparation of quinazoline-2,4-diones - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Theoretical and Experimental Framework for 2,4-Dichlorophenyl Isocyanate (2,4-DCPI)

Executive Summary

2,4-Dichlorophenyl isocyanate (2,4-DCPI) (CAS: 2612-57-9) serves as a critical electrophilic building block in the synthesis of bioactive urea and carbamate derivatives, particularly in the development of antifungal and antibacterial agents. This technical guide establishes a rigorous framework for the theoretical characterization and experimental validation of 2,4-DCPI. By integrating Density Functional Theory (DFT) with vibrational spectroscopy, researchers can predict reactivity profiles, optimize synthetic pathways, and validate molecular integrity during drug development workflows.[1]

Computational Methodology: The Theoretical Standard

To accurately model 2,4-DCPI, a specific computational hierarchy is required to account for the electron-withdrawing chlorine substituents and the cumulative double bonds of the isocyanate group.

Level of Theory and Basis Set Selection

For halogenated aromatic isocyanates, the B3LYP hybrid functional is the industry standard due to its balance of cost and accuracy in predicting vibrational frequencies.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

-

Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6][7]

-

Rationale: The split-valence triple-zeta basis set (6-311) provides flexibility.[1] The addition of diffuse functions (++) is non-negotiable for chlorine-containing compounds to correctly model the electron density of lone pairs. Polarization functions (d,p) are essential for describing the anisotropic electron distribution in the N=C=O moiety.

-

Computational Workflow Protocol

The following protocol ensures self-consistent results suitable for publication or regulatory submission.

Step 1: Geometry Optimization

-

Goal: Locate the global minimum on the Potential Energy Surface (PES).

-

Constraint:

symmetry is often the starting point, but relaxation to -

Convergence Criteria: Max Force <

Hartree/Bohr.[1]

Step 2: Vibrational Frequency Analysis

-

Goal: Confirm the stationary point is a minimum (zero imaginary frequencies) and generate IR/Raman spectra.

-

Scaling: Raw DFT frequencies are typically overestimated by ~5% due to anharmonicity.[1] A scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied to align with experimental FT-IR data.

Step 3: Electronic Property Calculation

-

Goal: Calculate HOMO-LUMO energies and Molecular Electrostatic Potential (MEP) to predict nucleophilic attack sites.

Computational Workflow Diagram

Figure 1: Standardized DFT workflow for the characterization of 2,4-DCPI.

Structural and Electronic Properties[2][4][5][8][9][10]

Global Chemical Reactivity Descriptors

The reactivity of 2,4-DCPI is governed by its frontier molecular orbitals. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical hardness (

| Parameter | Symbol | Formula | Significance in Drug Design |

| HOMO Energy | - | Ionization potential; electron donation capability.[1] | |

| LUMO Energy | - | Electron affinity; susceptibility to nucleophilic attack.[1] | |

| Energy Gap | A lower gap implies higher reactivity (softer molecule).[1][2][8] | ||

| Chemical Hardness | Resistance to charge transfer; correlates with stability.[1] | ||

| Electrophilicity | Quantitative measure of electrophilic power (crucial for reaction with amines).[1] |

Mechanistic Insight: The isocyanate carbon is the primary electrophilic center. The chlorine atoms at positions 2 and 4 withdraw electron density from the ring (inductive effect

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the charge distribution:

-

Red Regions (Negative): Oxygen of the carbonyl and the Nitrogen of the isocyanate.

-

Blue Regions (Positive): The Carbon atom of the isocyanate group (

). -

Application: In drug synthesis, the nucleophilic nitrogen of an amine (e.g., in urea synthesis) will attack the "Blue" carbon region.

Vibrational Spectroscopy: The Validation Layer

Theoretical predictions must be validated against experimental FT-IR and FT-Raman data.[1]

Characteristic Vibrational Modes

The following assignments serve as the "fingerprint" for identifying pure 2,4-DCPI.

| Mode Description | Theoretical Region (cm⁻¹) | Experimental Region (cm⁻¹) | Intensity |

| N=C=O[1] Asymmetric Stretch | 2290–2310 | 2260–2280 | Very Strong (vs) |

| N=C=O Symmetric Stretch | 1450–1470 | 1430–1450 | Medium (m) |

| C=O Stretch (Isocyanate) | ~2270 (Coupled) | ~2270 | Strong |

| C-Cl Stretch | 1050–1100 | 1080–1095 | Strong |

| Ring C=C Stretch | 1580–1600 | 1585 | Medium |

Note: The NCO asymmetric stretch is the diagnostic band. A disappearance of this band and appearance of a C=O amide band (~1650 cm⁻¹) confirms the successful conversion to a urea/carbamate derivative.

Synthesis and Applications in Drug Development[9][11]

Synthesis Pathway

2,4-DCPI is typically synthesized via the phosgenation of 2,4-dichloroaniline.[1] This process requires strict moisture control to prevent the formation of symmetrical urea byproducts.

Reaction Mechanism with Nucleophiles

The utility of 2,4-DCPI lies in its reaction with nucleophiles (

-

Reaction:

-

Mechanism:

-

Nucleophilic Attack: The lone pair of the nucleophile attacks the electrophilic Carbon of the isocyanate.

-

Proton Transfer: Rapid proton transfer from the nucleophile to the Nitrogen of the isocyanate.

-

Synthesis Pathway Diagram

Figure 2: Synthetic utility of 2,4-DCPI in generating pharmacophores.[1]

Experimental Protocols

Protocol: FT-IR Spectroscopic Validation

Objective: Confirm purity of 2,4-DCPI and validate theoretical frequency scaling.

-

Sample Preparation:

-

Solid State: Mix 1 mg of 2,4-DCPI with 100 mg of spectroscopic grade KBr. Grind to a fine powder and press into a pellet under vacuum (to remove water). Note: Isocyanates react with atmospheric moisture; perform rapidly or in a glovebox.

-

Liquid/Solution: If liquid, use a KBr liquid cell or ATR (Attenuated Total Reflectance) with a ZnSe crystal.[1]

-

-

Measurement:

-

Analysis:

Protocol: Computational Setup (Gaussian Input Example)

Objective: Generate data for HOMO-LUMO and Vibrational analysis.

References

-

DFT Methodology for Halogenated Aromatics

-

Isocyanate Vibrational Analysis

-

Synthesis and Reactivity

-

Compound Properties & Safety

-

Pharmaceutical Applications

-

NBInno. "The Role of 4-Chlorophenyl Isocyanate in Pharmaceutical Synthesis." Link

-

Sources

- 1. 2,4-Dichlorophenyl isocyanate | C7H3Cl2NO | CID 75789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ijastems.org [ijastems.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajchem-a.com [ajchem-a.com]

- 8. irjweb.com [irjweb.com]

2,4-Dichlorophenyl isocyanate stability and degradation pathways.

Executive Summary

2,4-Dichlorophenyl isocyanate (2,4-DCPI) is a highly reactive electrophilic intermediate widely employed in the synthesis of urea-based herbicides, carbamate pesticides, and pharmaceutical pharmacophores. Its stability is compromised primarily by its high susceptibility to nucleophilic attack, driven by the electron-withdrawing inductive effects (-I) of the chlorine atoms at the ortho and para positions. This electronic landscape makes the isocyanate carbon significantly more electrophilic than its unsubstituted phenyl counterparts.

This guide details the degradation pathways of 2,4-DCPI, specifically hydrolysis leading to urea precipitation, and provides self-validating analytical protocols for purity assessment.

Chemical Identity & Reactivity Profile

| Property | Data |

| CAS Number | 2612-57-9 |

| Molecular Formula | C₇H₃Cl₂NO |

| Molecular Weight | 188.01 g/mol |

| Physical State | White to pale yellow crystalline solid (low melting) or liquid |

| Melting Point | 40–43 °C |

| Boiling Point | ~118 °C (at 18 mmHg) |

| Reactivity Class | Strong Electrophile / Lachrymator |

Electronic Stability Factor:

The isocyanate group (-N=C=O) is inherently reactive. In 2,4-DCPI, the chlorine atom at the C2 (ortho) position exerts a strong inductive electron-withdrawing effect, destabilizing the N=C bond and increasing the partial positive charge (

Degradation Pathways

The degradation of 2,4-DCPI occurs primarily through two mechanisms: moisture-induced hydrolysis (dominant) and thermal dimerization (secondary).

Pathway A: Hydrolysis (The "Moisture Cascade")

Upon exposure to atmospheric moisture, 2,4-DCPI undergoes a rapid, irreversible cascade.

-

Carbamic Acid Formation: Water attacks the isocyanate carbon, forming an unstable N-(2,4-dichlorophenyl)carbamic acid.

-

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide (CO₂) and generating 2,4-dichloroaniline.

-

Urea Formation (The Terminal Sink): The newly formed amine is a potent nucleophile. It reacts immediately with a remaining molecule of 2,4-DCPI to form the insoluble, thermodynamically stable 1,3-bis(2,4-dichlorophenyl)urea.

Visualizing the Pathway:

Figure 1: The irreversible hydrolysis cascade of 2,4-DCPI leading to urea precipitation.

Pathway B: Thermal Degradation

Prolonged heating or storage above 50°C without nucleophiles can lead to dimerization, forming uretidinediones (four-membered rings). At higher temperatures (>150°C), carbodiimide formation may occur via CO₂ loss, though this is less common under standard storage conditions.

Analytical Monitoring Protocols

Direct analysis of isocyanates by GC is risky due to thermal degradation in the injector port. The "Gold Standard" method relies on pre-column derivatization .

Protocol 1: Derivatization-HPLC (Self-Validating Purity Assay)

This protocol converts the unstable isocyanate into a stable urea derivative using a secondary amine, preventing hydrolysis during analysis.

-

Reagent: 1-(2-Methoxyphenyl)piperazine (1,2-MPP) or Diethylamine.

-

Validation Logic: If the isocyanate is intact, it quantitatively forms the urea derivative. If it has already degraded to the aniline, it will not react with the derivatizing agent.

Step-by-Step Methodology:

-

Preparation of Derivatizing Solution: Dissolve 1,2-MPP (10 mM) in dry acetonitrile.

-

Sampling: Weigh ~10 mg of the 2,4-DCPI sample into a dry volumetric flask.

-

Reaction: Immediately add 5 mL of the Derivatizing Solution. Vortex for 1 minute.

-

Checkpoint: The reaction is exothermic and instantaneous.

-

-

Dilution: Dilute to volume with mobile phase (60:40 Acetonitrile:Water).

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5 µm).

-

Mobile Phase: Isocratic ACN/Water (60:40) with 0.1% Formic Acid.

-

Detection: UV at 254 nm.

-

-

Quantification: Compare the peak area of the urea derivative against a standard curve prepared from pure reference derivative.

Workflow Diagram:

Figure 2: Derivatization workflow to stabilize 2,4-DCPI for accurate quantification.

Handling & Preservation SOP

To maintain scientific integrity and safety, the following protocols must be strictly observed.

Storage Conditions:

-

Temperature: Store at 2°C to 8°C.

-

Atmosphere: Blanket with dry Nitrogen or Argon. CO₂ is not a suitable inert gas as it can participate in equilibrium reactions with amines if present.

-

Container: Glass or Teflon-lined containers. Avoid standard polyethylene if long-term storage is required due to moisture permeability.

Handling Precautions:

-

Melting: If the material is solidified (mp ~40°C), melt it gently in a water bath at 45°C. Do not use a heat gun, which creates hot spots leading to dimerization.

-

Visual Check: A turbid liquid indicates the presence of 1,3-bis(2,4-dichlorophenyl)urea (degradation product). Filtration is required before use in synthesis.

References

-